Ethyl 2-bromo-5-chlorooxazole-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate: is a chemical compound with the molecular formula C6H5BrClNO3 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and oxazole functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorooxazole-4-carboxylate typically involves the bromination and chlorination of oxazole derivatives. One common method includes the reaction of ethyl oxazole-4-carboxylate with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 2 and 5 positions, respectively .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.
Major Products Formed:
- Substituted oxazole derivatives
- Oxidized or reduced oxazole compounds
- Coupled products with extended conjugation or functionalization
Scientific Research Applications
Chemistry: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is utilized to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity makes it a valuable intermediate in the manufacture of complex organic molecules .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chlorooxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the oxazole ring, contribute to its binding affinity and specificity. The compound can inhibit or activate specific biochemical pathways, leading to its desired biological effects .
Comparison with Similar Compounds
- Ethyl 2-bromo-5-fluorooxazole-4-carboxylate
- Ethyl 2-chloro-5-bromooxazole-4-carboxylate
- Ethyl 2-iodo-5-chlorooxazole-4-carboxylate
Uniqueness: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYNYKEEBHRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693484 | |
Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4600081-18-9 | |
Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.